molecular formula C20H19N3O4 B2437260 4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 942004-58-2

4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2437260
CAS No.: 942004-58-2
M. Wt: 365.389
InChI Key: DZCGGGNDSGNWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative of interest in medicinal chemistry and pharmacological research. While specific studies on this exact compound are not available in the public domain, its core structure is related to a class of compounds known to exhibit a range of biological activities. Pyridazinone derivatives have been investigated as potent inhibitors of phosphodiesterase-4 (PDE4), a target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, structurally related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine analogs have demonstrated potent in vitro activity against Mycobacterium tuberculosis , highlighting the potential of this chemotype in antimycobacterial research . The incorporation of methoxy substituents and a carboxamide bridge, as seen in this compound, are common strategies in drug discovery to modulate the physicochemical properties, potency, and metabolic stability of small molecules . This compound is offered as a chemical tool to support ongoing research into these and other biological pathways. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-16-10-6-7-14(11-16)13-21-20(25)19-17(27-2)12-18(24)23(22-19)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCGGGNDSGNWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted pyridazines and carboxamide precursors. Critical parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalyst use : Palladium catalysts (e.g., Pd/C) or bases (e.g., K₂CO₃) are employed for coupling reactions, with yields optimized via iterative pH adjustments (6.5–7.5) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, with characteristic shifts for methoxy groups (~δ 3.8 ppm) and pyridazine carbonyls (~δ 165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₁H₂₀N₃O₄⁺ requires m/z 378.1453) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyridazine core and benzyl substituents .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm .

Q. What preliminary biological activities have been observed in structurally related pyridazine carboxamides?

  • Methodological Answer : Analogous compounds exhibit:

  • Kinase inhibition : IC₅₀ values <1 μM against MAPK and EGFR in enzymatic assays, attributed to hydrogen bonding with ATP-binding pockets .
  • Antimicrobial activity : MIC values of 2–8 μg/mL against Gram-positive bacteria (e.g., S. aureus), linked to methoxy groups enhancing membrane penetration .
  • Cytotoxicity : EC₅₀ of 10–50 μM in cancer cell lines (e.g., MCF-7), with SAR suggesting phenyl substitution improves selectivity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data between similar pyridazine derivatives?

  • Methodological Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) and assay against identical targets (e.g., kinase panels) .
  • Meta-analysis of published IC₅₀ values : Use statistical tools (e.g., ANOVA) to identify outliers and confounding factors (e.g., assay pH or serum content) .
  • Crystallographic docking : Overlay ligand-receptor complexes (e.g., PDB 3POZ) to pinpoint steric clashes or electronic mismatches .

Q. What advanced computational methods are suitable for predicting the interaction between this compound and target enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : AMBER or GROMACS forcefields model binding stability over 100-ns trajectories, focusing on key residues (e.g., EGFR Lys721) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG changes for substituent modifications (e.g., methoxy vs. trifluoromethyl) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes electronic interactions (e.g., charge transfer) at catalytic sites .

Q. What strategies can be employed to modify the core structure to enhance selectivity while maintaining potency?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the pyridazine oxygen with sulfur (thiadiazine) to alter π-stacking without losing H-bond capacity .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxamide) to improve bioavailability, with enzymatic cleavage tested in plasma stability assays .
  • Fragment-based screening : Screen truncated analogs (e.g., pyridazine core alone) to identify minimal pharmacophores .

Q. How do the methoxy and phenyl substituents influence the compound’s pharmacokinetic properties, and what experimental approaches can validate these effects?

  • Methodological Answer :

  • LogP measurements : Shake-flask method (octanol/water) quantifies hydrophobicity; methoxy groups reduce LogP by 0.3–0.5 units compared to halogens .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Methoxy groups slow CYP450-mediated oxidation .
  • Plasma protein binding (PPB) : Equilibrium dialysis reveals >90% PPB for phenyl derivatives, necessitating albumin-adjusted IC₅₀ corrections .

Q. What methodologies are recommended for investigating off-target effects in cellular models?

  • Methodological Answer :

  • Chemoproteomics : Use immobilized compound pulldowns with MS/MS identification of bound proteins (e.g., thermal shift assays) .
  • CRISPR-Cas9 screens : Knockout libraries identify synthetic lethal interactions (e.g., BRCA1-deficient cells) .
  • Transcriptomic profiling : RNA-seq (Illumina platforms) detects pathway dysregulation (e.g., p53 activation) at sub-cytotoxic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.